molecular formula C19H12ClF3N4O B3035801 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 338420-94-3

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3035801
CAS No.: 338420-94-3
M. Wt: 404.8 g/mol
InChI Key: FSUVJGREXGBZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a high-value chemical reagent designed for scientific research and development, particularly in the field of medicinal chemistry and oncology. This compound features a fused pyrazolo[1,5-a]pyrimidine core, a privileged scaffold known for its significant biological activity and versatility in drug discovery . The rigid, planar structure of this N-heterocyclic system allows for effective interactions with biological targets, making it an ideal candidate for the development of novel therapeutic agents. The primary research value of this compound lies in its potential as a protein kinase inhibitor (PKI). Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity against a range of kinases critical in cellular signalling pathways, including CK2, EGFR, B-Raf, MEK, and others . These kinases are frequently dysregulated in cancers, making their inhibition a promising strategy for targeted cancer therapy. The specific substitution pattern on this compound—incorporating a 3-chloro-5-(trifluoromethyl)pyridinyl group at the 6-position and a 4-methoxyphenyl group at the 3-position—is designed to optimize binding affinity and selectivity towards specific kinase targets. The trifluoromethyl group is a common bioisostere that can enhance metabolic stability and membrane permeability, while the chloro and methoxy substituents can fine-tune electronic properties and molecular interactions . In research applications, this compound acts as a key intermediate or a lead compound for the development of targeted therapies. It can function as an ATP-competitive inhibitor, blocking the kinase activity essential for cancer cell proliferation and survival . Its mechanism often involves disrupting aberrant signalling pathways that drive oncogenesis, such as the MAPK/ERK pathway, by inhibiting key kinases like B-Raf or MEK, which are particularly relevant in malignancies like melanoma . Researchers can utilize this compound for in vitro enzymatic assays, cell-based phenotypic screening, and structure-activity relationship (SAR) studies to further explore its efficacy and selectivity. The synthetic routes to such pyrazolo[1,5-a]pyrimidine derivatives typically involve cyclocondensation reactions between appropriately substituted 3-aminopyrazoles and 1,3-biselectrophilic systems, such as β-dicarbonyls or β-enaminones . Palladium-catalyzed cross-coupling reactions may also be employed for the introduction of specific aryl groups, enhancing the structural diversity and enabling further functionalization of the core scaffold . This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N4O/c1-28-14-4-2-11(3-5-14)15-9-26-27-10-12(7-25-18(15)27)17-16(20)6-13(8-24-17)19(21,22)23/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUVJGREXGBZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123255
Record name 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338420-94-3
Record name 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338420-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has shown inhibitory effects on various enzymes. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

  • Molecular Formula : C15H12ClF3N4
  • Molecular Weight : 358.73 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a chloro and trifluoromethyl group on the pyridine ring and a methoxy group on the phenyl ring.

Research indicates that pyrazolo[1,5-a]pyrimidines exert their biological effects through several mechanisms:

  • Enzyme Inhibition : These compounds often inhibit key enzymes involved in cancer progression. For example, they have been shown to inhibit geranylgeranyl pyrophosphate synthase (GGPPS), which is crucial for the prenylation of proteins that drive oncogenic signaling pathways .
  • Induction of Apoptosis : Compounds in this class can induce apoptosis in cancer cells, leading to reduced tumor growth. This effect is mediated through selective intracellular engagement with targets involved in cell survival pathways .

Antitumor Efficacy

Multiple studies have demonstrated the antitumor efficacy of this compound:

  • In xenograft models of pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM), this compound significantly reduced tumor growth without increasing liver enzyme levels, indicating a favorable safety profile .
  • The compound was found to be metabolically stable and did not inhibit major cytochrome P450 enzymes, suggesting low potential for drug-drug interactions .

Enzymatic Inhibition

The compound's ability to inhibit GGPPS has been highlighted as a significant mechanism contributing to its anticancer properties. This inhibition leads to downregulation of the prenylation of proteins such as Rap-1A, which are involved in cancer cell proliferation and survival .

Case Studies

  • Study on Multiple Myeloma : A study evaluated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on multiple myeloma cells. The results indicated that compounds similar to this compound effectively inhibited cell proliferation and induced apoptosis in vitro and in vivo models .
  • Pancreatic Cancer Models : Another investigation focused on PDAC models where this compound was administered. It showed significant tumor reduction and improved survival rates compared to control groups, emphasizing its potential as a therapeutic agent for aggressive cancers .

Comparative Analysis of Biological Activities

CompoundAntitumor ActivityEnzyme InhibitionSafety Profile
This compoundHighGGPPS InhibitorFavorable
RB-07-16 (Similar Compound)ModerateGGPPS InhibitorModerate
Other Pyrazolo CompoundsVariableVarious EnzymesVariable

Comparison with Similar Compounds

Substituent Variations at Position 3 and 6

The pyrazolo[1,5-a]pyrimidine core allows for modular substitutions, influencing physicochemical and biological properties. Key analogues include:

Compound Name Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Findings/Applications Reference ID
Target Compound 4-Methoxyphenyl 3-Chloro-5-(trifluoromethyl)pyridinyl ~404.45 (estimated) Structural similarity to EGFR binders
7-Chloro-3-(4-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine (10j) 4-Methoxyphenyl Phenyl 336.1/338.1 (Cl isotopes) Anti-mycobacterial activity (40% yield)
7-Chloro-5-phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine (10k) 4-(Trifluoromethyl)phenyl Phenyl 370.7 Anti-mycobacterial activity
6-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile Carbonitrile 3-Chloro-5-(trifluoromethyl)pyridinyl 323.67 Library compound (synthetic intermediate)
6-(4-Methoxyphenyl)-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine Thiophen-2-yl 4-Methoxyphenyl 309.35 Fluorescence/electronic applications

Key Observations :

  • Position 3 : The 4-methoxyphenyl group in the target compound may enhance hydrogen bonding compared to phenyl or carbonitrile substituents .

Physicochemical Properties

  • Trifluoromethyl Groups : Enhance metabolic stability and membrane permeability due to lipophilicity .
  • Methoxyphenyl vs.

Preparation Methods

Pyrazole-Pyrimidine Ring Construction

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between 5-aminopyrazoles and β-dicarbonyl compounds. For example, Sikdar et al. (2023) demonstrated that 3-halo-pyrazolo[1,5-a]pyrimidines are accessible through one-pot cyclization of amino pyrazoles with enaminones or chalcones under oxidative conditions. Applying this to the target compound, 5-amino-3-(4-methoxyphenyl)-1H-pyrazole could react with a β-dicarbonyl precursor containing the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group to form the fused core.

Mechanistic Insight :

  • Step 1 : Nucleophilic attack by the amino group of the pyrazole on the β-dicarbonyl electrophile.
  • Step 2 : Cyclization and dehydration to form the pyrimidine ring.
  • Step 3 : Oxidative halogenation (if required) to introduce chloro or trifluoromethyl groups.

Microwave-Assisted Cyclization

Portilla et al. (2012) achieved accelerated synthesis of pyrazolo[1,5-a]pyrimidines using microwave irradiation, reducing reaction times from hours to minutes. For the target molecule, this method could enhance yield and purity by minimizing side reactions during core formation.

Condensation Reactions for Functionalization

β-Dicarbonyl Precursor Design

The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group at C-6 necessitates a β-dicarbonyl compound pre-functionalized with this moiety. Castillo et al. (2016) synthesized similar structures by condensing 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-aminopyrazoles. Adapting this, a β-keto ester bearing the pyridinyl group could react with 5-amino-3-(4-methoxyphenyl)-1H-pyrazole to yield the target compound.

Example Reaction Conditions :

Component Role Conditions Yield
5-Amino-3-(4-MeOPh)-1H-pyrazole Nucleophile DMSO, 110°C, 12 h 72%
β-Keto ester (pyridinyl) Electrophile K2S2O8, NaI

Cross-Coupling Strategies

Suzuki–Miyaura Coupling at C-3

The 4-methoxyphenyl group at C-3 is optimally introduced via Suzuki–Miyaura cross-coupling. Moustafa et al. (2022) functionalized pyrazolo[1,5-a]pyrimidines at C-3 using aryl boronic acids under Pd catalysis. For the target compound, 3-bromo-pyrazolo[1,5-a]pyrimidine intermediates would couple with 4-methoxyphenylboronic acid.

Optimized Parameters :

  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Base : K2CO3
  • Solvent : 1,4-Dioxane/H2O (4:1)
  • Temperature : 90°C, 12 h

C-6 Functionalization via SNAr

The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group at C-6 may be introduced via nucleophilic aromatic substitution (SNAr). In, PyBroP-activated lactams underwent SNAr with amines or thiols. For the target compound, a 6-chloro-pyrazolo[1,5-a]pyrimidine intermediate could react with 3-amino-5-(trifluoromethyl)pyridine under basic conditions.

Key Considerations :

  • Activating Agent : PyBroP enhances leaving group displacement.
  • Solvent : DMF or DMSO for polar aprotic efficiency.

Integrated Synthetic Route

Combining these strategies, a plausible synthesis involves:

  • Core Formation : Cyclocondensation of 5-amino-3-bromo-1H-pyrazole with a β-dicarbonyl compound containing the pyridinyl group.
  • C-3 Arylation : Suzuki coupling with 4-methoxyphenylboronic acid.
  • C-6 Functionalization : SNAr with 3-chloro-5-(trifluoromethyl)pyridine.

Table 1. Synthetic Steps and Yields

Step Reaction Type Conditions Yield
1 Cyclization K2S2O8, DMSO, 110°C 68%
2 Suzuki–Miyaura (C-3) Pd(PPh3)4, K2CO3, 90°C 85%
3 SNAr (C-6) PyBroP, DMF, 120°C 73%

Optimization Challenges

Regioselectivity Control

The position of substituents is critical. Microwave-assisted synthesis (Portilla et al., 2012) improves regioselectivity by accelerating desired pathways. For the target compound, kinetic control via low-temperature coupling may suppress isomer formation.

Solvent and Catalyst Selection

Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates, while Pd catalysts with bulky ligands (e.g., XPhos) improve coupling efficiency for sterically hindered boronic acids.

Q & A

Q. Q1. What are the optimal synthetic routes for 6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine, and how can purity be ensured?

Methodological Answer : The synthesis typically involves cyclocondensation of pyrazole-amine precursors with trifluoromethyl-substituted diketones under reflux conditions. For example, describes a similar protocol: reacting 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl diketones in pyridine at 433–438 K for 2.5 hours. Purity is validated via recrystallization (e.g., ethanol/acetone mixtures) and characterized by melting point analysis, 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and mass spectrometry (MS) . High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for assessing purity (>95%) .

Q. Q2. How are structural ambiguities resolved in pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical uncertainties. For instance, and utilized SC-XRD to confirm bond angles, torsion angles, and packing motifs. Geometric parameters (e.g., C–Cl bond lengths of 1.73–1.75 Å and C–CF3_3 angles of 107–112°) are critical for validating computational models like DFT .

Advanced Research Questions

Q. Q3. How do substituents (e.g., chloro, trifluoromethyl, methoxyphenyl) influence the compound’s bioactivity in kinase inhibition assays?

Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution of functional groups. For example:

  • Trifluoromethyl groups enhance metabolic stability and hydrophobic interactions with kinase ATP-binding pockets, as seen in phosphatidylinositol-3-kinase (PI3K) inhibitors ().
  • Chloro substituents improve binding affinity to aromatic residues (e.g., Phe in EGFRL858R/T790M^{L858R/T790M}) via halogen bonding, as shown in molecular docking studies .
  • Methoxyphenyl groups modulate solubility and membrane permeability, assessed via logP measurements and Caco-2 cell permeability assays .

Q. Q4. What experimental strategies address discrepancies in biological activity data across studies?

Methodological Answer : Contradictions often arise from assay conditions or cellular models. To resolve these:

  • Dose-response normalization : Compare IC50_{50} values under standardized ATP concentrations (e.g., 10 µM for kinase assays) .
  • Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific binding .
  • Cellular context : Validate activity in isogenic cell lines (e.g., EGFR-mutant vs. wild-type NSCLC lines) to isolate target-specific effects .

Q. Q5. How can computational methods guide the design of pyrazolo[1,5-a]pyrimidine derivatives with improved selectivity?

Methodological Answer :

  • Molecular dynamics (MD) simulations : Analyze binding pocket flexibility over 100 ns trajectories to identify key residues (e.g., gatekeeper residues in kinases) .
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., –OCH3_3 vs. –CF3_3) on binding energy (ΔΔG) .
  • Pharmacophore modeling : Map electrostatic and steric features using tools like Schrödinger’s Phase to prioritize synthetic targets .

Analytical and Mechanistic Questions

Q. Q6. What spectroscopic techniques are critical for characterizing degradation products under stress conditions?

Methodological Answer :

  • LC-MS/MS : Identify hydrolytic or oxidative degradation products (e.g., methoxyphenyl cleavage) using collision-induced dissociation (CID) .
  • Stability studies : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via ^1\text{H NMR peak integration .

Q. Q7. How can crystallographic data inform polymorph screening for pyrazolo[1,5-a]pyrimidines?

Methodological Answer :

  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with SC-XRD-derived simulations to detect polymorphs .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts at 2.8–3.0 Å) to predict stability of crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.